molecular formula C9H10O B8412040 4-Methylocta-4-ene-1,7-diyne-3-ol

4-Methylocta-4-ene-1,7-diyne-3-ol

Cat. No.: B8412040
M. Wt: 134.17 g/mol
InChI Key: QMSYFNBRKYPTKN-UHFFFAOYSA-N
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Description

4-Methylocta-4-ene-1,7-diyne-3-ol is a polyunsaturated alcohol characterized by a conjugated ene-diyne system and a hydroxyl group at position 3. Its structure features a methyl substituent at position 4 of an eight-carbon chain containing both a double bond (4-ene) and two triple bonds (1,7-diyne). This compound serves as a critical precursor in synthesizing bioactive esters, particularly insecticidal and acaricidal agents, due to its reactive hydroxyl group and structural rigidity .

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

4-methyloct-4-en-1,7-diyn-3-ol

InChI

InChI=1S/C9H10O/c1-4-6-7-8(3)9(10)5-2/h1-2,7,9-10H,6H2,3H3

InChI Key

QMSYFNBRKYPTKN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC#C)C(C#C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary "similar compounds" to 4-methylocta-4-ene-1,7-diyne-3-ol are its ester derivatives, where the hydroxyl group is replaced with substituted-arylacetate moieties. These esters share the core ene-diyne backbone but differ in substituents on the phenyl ring, which significantly influence their physical properties and bioactivity. Below is a detailed comparison based on synthesis yields, refractive indices, and elemental analysis (Table 1) .

Table 1: Comparative Data for this compound Esters

No. Ester Name Refractive Index Yield (%) C (%) H (%) Cl (%)
1 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-4-chlorophenylacetate $ n_D^{23.0} $ 1.5233 85.1 72.91 6.50 10.17
2 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-3,4-dichlorophenylacetate $ n_D^{24.0} $ 1.5314 87.5 66.20 5.59 20.60
3 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-4-methoxyphenylacetate $ n_D^{24.0} $ 1.5183 69.7 77.66 7.54
5 4-Methylocta-4-ene-1,7-diyne-3-yl α-isopropyl-3,4-tetramethylenephenylacetate $ n_D^{23.5} $ 1.5196 61.0 82.88 8.09

Key Findings:

Substituent Effects on Refractive Index: Chlorinated derivatives (Compounds 1 and 2) exhibit higher refractive indices ($ 1.5233–1.5314 $) compared to non-halogenated analogs (Compounds 3 and 5, $ 1.5183–1.5196 $). This aligns with the polarizability increase from electron-withdrawing chlorine atoms . The dichloro-substituted Compound 2 shows the highest refractive index ($ 1.5314 $), underscoring additive electronic effects.

Yield Trends :

  • Halogenated esters (Compounds 1 and 2) achieve higher yields (85.1–87.5%) than methoxy- or tetramethylene-substituted analogs (61.0–69.7%). This suggests halogenated arylacetic acids react more efficiently with the parent alcohol, possibly due to enhanced electrophilicity of the acyl chloride intermediates .

Elemental Composition :

  • Carbon content decreases with chlorine incorporation (e.g., 72.91% in Compound 1 vs. 66.20% in Compound 2), reflecting chlorine’s higher atomic mass.
  • Methoxy and tetramethylene substituents (Compounds 3 and 5) increase carbon content (77.66–82.88%) due to additional methyl or cyclic alkyl groups .

Bioactivity Implications :

  • While explicit bioactivity data are absent in the evidence, the structural trends suggest halogenated esters (e.g., Compounds 1 and 2) may exhibit stronger pesticidal activity due to increased polarity and stability, whereas bulky substituents (e.g., tetramethylene in Compound 5) could enhance lipid solubility and membrane penetration .

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